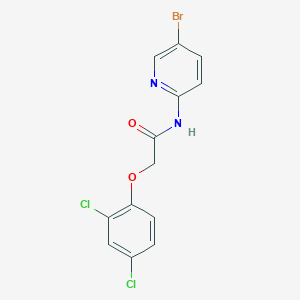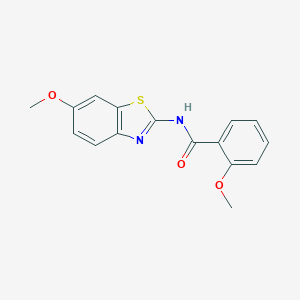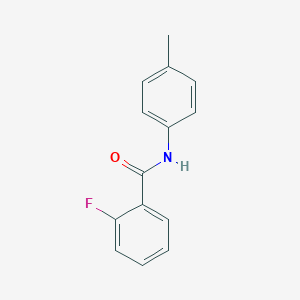
3-butoxy-N-(4-morpholin-4-ylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-butoxy-N-(4-morpholin-4-ylphenyl)benzamide, also known as BAY-43-9006, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. It was first synthesized in 2001 by Bayer Pharmaceuticals and has since been the subject of numerous scientific studies.
Mecanismo De Acción
3-butoxy-N-(4-morpholin-4-ylphenyl)benzamide works by inhibiting the activity of several protein kinases, including RAF kinase, VEGFR, and PDGFR. By doing so, it disrupts the signaling pathways that are involved in the regulation of cell growth and proliferation. This leads to the inhibition of tumor growth and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-butoxy-N-(4-morpholin-4-ylphenyl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit tumor growth and induce apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-butoxy-N-(4-morpholin-4-ylphenyl)benzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to its use. It has been shown to have off-target effects, which can complicate the interpretation of experimental results. Additionally, its efficacy can vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several future directions for the study of 3-butoxy-N-(4-morpholin-4-ylphenyl)benzamide. One area of research is the development of more specific inhibitors that target only the desired protein kinases. Another area of research is the combination of 3-butoxy-N-(4-morpholin-4-ylphenyl)benzamide with other cancer therapies, such as chemotherapy and radiation therapy, to enhance its efficacy. Finally, the use of 3-butoxy-N-(4-morpholin-4-ylphenyl)benzamide in the treatment of other diseases, such as autoimmune disorders and inflammatory diseases, is also an area of active research.
Métodos De Síntesis
The synthesis of 3-butoxy-N-(4-morpholin-4-ylphenyl)benzamide involves several steps, including the reaction of 4-morpholin-4-ylphenol with butyl chloroformate, followed by the reaction with 3-aminobenzamide. The final product is obtained after purification and isolation using chromatography techniques.
Aplicaciones Científicas De Investigación
3-butoxy-N-(4-morpholin-4-ylphenyl)benzamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the activity of several protein kinases, including RAF kinase, VEGFR, and PDGFR. These kinases are involved in the regulation of cell growth and proliferation, and their dysregulation is often associated with the development and progression of cancer.
Propiedades
Fórmula molecular |
C21H26N2O3 |
|---|---|
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
3-butoxy-N-(4-morpholin-4-ylphenyl)benzamide |
InChI |
InChI=1S/C21H26N2O3/c1-2-3-13-26-20-6-4-5-17(16-20)21(24)22-18-7-9-19(10-8-18)23-11-14-25-15-12-23/h4-10,16H,2-3,11-15H2,1H3,(H,22,24) |
Clave InChI |
HHMUZQQWZLVMTF-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCOCC3 |
SMILES canónico |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[2-(diethylamino)ethyl]-1-adamantanecarboxamide](/img/structure/B246133.png)






![(9S,20S)-7,18-Dioxo-7,8,9,10,18,19,20,21-octahydro-1,22:12,11-bis(epiminometheno)-5,8,16,19-tetraazadibenzo[a,j]cyclooctadecene-9,20-dicarboxylic acid dimethyl ester](/img/structure/B246148.png)
![3-{[4-(4-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246151.png)

